molecular formula C9H20ClN B13454580 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride CAS No. 2866335-59-1

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride

Cat. No.: B13454580
CAS No.: 2866335-59-1
M. Wt: 177.71 g/mol
InChI Key: SWUANZDZNOSHTR-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H19N·HCl It is a derivative of cyclopentane and is classified as an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride typically involves the alkylation of cyclopentylmethylamine with a suitable alkyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new amine derivatives with various functional groups.

Scientific Research Applications

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler amine with a cyclopentane ring.

    2-Methylpropan-1-amine: A linear amine with a similar alkyl chain.

    Cyclopentylmethylamine: An amine with a cyclopentane ring and a methyl group.

Uniqueness

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclopentane ring and a branched alkyl chain makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2866335-59-1

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

3-cyclopentyl-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-8(7-10)6-9-4-2-3-5-9;/h8-9H,2-7,10H2,1H3;1H

InChI Key

SWUANZDZNOSHTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)CN.Cl

Origin of Product

United States

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